8-Allyl-3-methylflavone

Synthetic chemistry Flavoxate metabolite synthesis C8 oxidation

8-Allyl-3-methylflavone (CAS 4412-35-5) is a synthetic flavonoid belonging to the flavone subclass, characterized by an allyl substituent at the C8 position and a methyl group at C3 on the 2-phenylchromen-4-one backbone. This specific dual-substitution pattern distinguishes it from both the unsubstituted flavone core and other mono-substituted flavone analogs, positioning it as a versatile intermediate for the synthesis of pharmacologically relevant 3-methylflavone-8-carboxylic acid derivatives.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 4412-35-5
Cat. No. B8487774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyl-3-methylflavone
CAS4412-35-5
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C=CC=C2C1=O)CC=C)C3=CC=CC=C3
InChIInChI=1S/C19H16O2/c1-3-8-14-11-7-12-16-17(20)13(2)18(21-19(14)16)15-9-5-4-6-10-15/h3-7,9-12H,1,8H2,2H3
InChIKeyCPMKAFLZWFEHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Allyl-3-methylflavone (CAS 4412-35-5): A Strategic C8-Functionalized Flavonoid Scaffold for Medicinal Chemistry and Metabolite Synthesis


8-Allyl-3-methylflavone (CAS 4412-35-5) is a synthetic flavonoid belonging to the flavone subclass, characterized by an allyl substituent at the C8 position and a methyl group at C3 on the 2-phenylchromen-4-one backbone . This specific dual-substitution pattern distinguishes it from both the unsubstituted flavone core and other mono-substituted flavone analogs, positioning it as a versatile intermediate for the synthesis of pharmacologically relevant 3-methylflavone-8-carboxylic acid derivatives [1]. The compound is primarily utilized in research settings investigating structure-activity relationships (SAR) of flavone-based enzyme inhibitors and antiproliferative agents.

Why 8-Allyl-3-methylflavone Cannot Be Replaced by Generic Flavone or Simple 3-Methylflavone Analogs


The C8 allyl group is not a passive structural feature; it fundamentally alters the compound's synthetic trajectory, metabolic stability, and target engagement profile. Unlike 3-methylflavone (lacking C8 substitution), 8-allyl-3-methylflavone serves as the direct penultimate intermediate for the synthesis of 3-methylflavone-8-carboxylic acid (MFCA)—the principal active metabolite of the antispasmodic drug flavoxate—via a straightforward oxidation step [1]. Furthermore, the allyl moiety introduces distinct cytochrome P450 inhibitory properties: while the parent flavone is a known potent inhibitor of CYP1A enzymes, 8-allyl-3-methylflavone exhibits a shifted selectivity profile preferentially engaging CYP3A4 (IC₅₀ 5.49 µM) while demonstrating weak activity against CYP2C19 and CYP2E1 (IC₅₀/Kᵢ ~50 µM) [2]. These combined synthetic and biochemical properties render simple 3-methylflavone or unsubstituted flavone inadequate substitutes in research programs requiring specific C8-functionalized flavonoid building blocks or selective P450 modulation.

Quantitative Differential Evidence for 8-Allyl-3-methylflavone Versus Closest Analogs


Synthetic Intermediacy: 8-Allyl as the Oxidative Precursor to MFCA Versus Unsubstituted 3-Methylflavone

8-Allyl-3-methylflavone is the specified starting material for the preparation of 3-methylflavone-8-carboxylic acid (MFCA) via potassium permanganate oxidation in pyridine-water suspension, as disclosed in US Patent 3,350,411 [1]. In contrast, 3-methylflavone (CAS 3468-01-7), which lacks the C8 allyl group, cannot be directly converted to MFCA through an analogous oxidative pathway without prior C8 functionalization. This establishes 8-allyl-3-methylflavone as a unique and requisite intermediate in the synthetic route to MFCA and its downstream esters (e.g., flavoxate). The allyl group's terminal olefin provides the necessary oxidation handle that is absent in the unsubstituted comparator.

Synthetic chemistry Flavoxate metabolite synthesis C8 oxidation

Cytochrome P450 3A4 Inhibition: 8-Allyl-3-methylflavone IC₅₀ 5.49 µM vs. Parent Flavone CYP1A Selectivity

8-Allyl-3-methylflavone inhibits human liver microsomal CYP3A4 with an IC₅₀ of 5.49 µM (5,490 nM), using midazolam as a probe substrate and preincubation for 5 minutes [1]. By contrast, the compound exhibits markedly weaker inhibition of CYP2C19 (Kᵢ = 50,000 nM) and CYP2E1 (IC₅₀ = 50,000 nM) in comparable microsomal assays. This profile is notably divergent from the parent flavone scaffold, which is documented as a potent inhibitor of CYP1A enzymes (CYP1A1, CYP1A2) in the sub-micromolar to low micromolar range [2]. The introduction of the 3-methyl and 8-allyl substituents thus shifts P450 inhibitory preference toward CYP3A isoforms while reducing CYP1A engagement—a selectivity profile that flavone itself does not exhibit.

Drug metabolism CYP3A4 inhibition Drug-drug interaction

C8 Substituent-Dependent VRAC Channel Modulation: Inferring 8-Allyl-3-methylflavone Potency from Flavoxate-MFCA-3-Methylflavone SAR Series

A head-to-head patch-clamp study of flavone derivatives demonstrated that the C8 substituent dramatically dictates Volume-Regulated Anion Channel (VRAC) inhibitory potency: flavoxate (8-piperidinoethyl carboxylate) achieved 78% inhibition at 30 µM with IC₅₀ = 1.8 µM; its primary metabolite MFCA (8-carboxylic acid) produced 46% inhibition with IC₅₀ = 18.5 µM; and 3-methylflavone (C8 unsubstituted) exhibited only 35% inhibition with IC₅₀ = 37.2 µM [1]. 8-Allyl-3-methylflavone occupies an intermediate oxidation state between 3-methylflavone and MFCA, carrying an allyl group that can be oxidatively converted to the carboxylic acid. While direct VRAC data for 8-allyl-3-methylflavone are not available, the established SAR trend—where electron-withdrawing/larger C8 substituents progressively enhance VRAC inhibition—positions this compound as a predicted intermediate-activity probe for SAR studies in this series.

Ion channel pharmacology VRAC inhibition Neuropathic pain

High-Value Application Scenarios for 8-Allyl-3-methylflavone in Academic and Industrial Research


Synthesis of Flavoxate Metabolite Standards and Structural Analogs

8-Allyl-3-methylflavone serves as the direct oxidative precursor for 3-methylflavone-8-carboxylic acid (MFCA), the principal pharmacologically active metabolite of the urinary antispasmodic drug flavoxate [1]. Analytical chemistry and DMPK laboratories requiring authentic MFCA reference standards or deuterated analogs for LC-MS/MS quantification can utilize 8-allyl-3-methylflavone as the starting material, leveraging the well-established KMnO₄/pyridine-water oxidation protocol. This obviates the need for de novo total synthesis of MFCA from simpler aromatic precursors, streamlining metabolite standard generation for clinical pharmacokinetic studies.

CYP3A4-Selective Enzyme Inhibition Probes for Drug-Drug Interaction Screening

With an IC₅₀ of 5.49 µM against CYP3A4—and substantially weaker activity against CYP2C19 and CYP2E1 (IC₅₀/Kᵢ ~50 µM)—8-allyl-3-methylflavone offers a selectivity window that distinguishes it from the pan-CYP1 inhibitory profile of parent flavone [2]. Pharmaceutical industry groups conducting in vitro drug-drug interaction (DDI) panels can deploy this compound as a tool molecule to selectively interrogate CYP3A4-mediated metabolic contributions, complementing standard inhibitors such as ketoconazole. Its distinct isoform preference facilitates mechanistic deconvolution of CYP3A4-dependent clearance pathways in human hepatocyte or microsomal assays.

Structure-Activity Relationship Studies of C8-Substituted Flavonoid VRAC Inhibitors

Published data demonstrate that VRAC inhibitory potency across the flavoxate-MFCA-3-methylflavone series is exquisitely sensitive to the C8 substituent, spanning IC₅₀ values from 1.8 µM to 37.2 µM [3]. 8-Allyl-3-methylflavone, carrying the intermediate allyl oxidation state, fills a critical gap in this SAR continuum. Academic ion channel pharmacology laboratories elucidating the molecular determinants of VRAC modulation can employ this compound to systematically assess the contribution of olefinic character, steric bulk, and oxidation potential at C8—parameters not addressable with either the unsubstituted or fully oxidized congeners.

Flavonoid Scaffold Diversification for Antiproliferative Screening Libraries

Flavones with C8 modifications have been implicated in antiproliferative activity against cancer cell lines; 3-methylflavone derivatives specifically demonstrate IC₅₀ values around 76 µM against HL60 leukemic cells [4]. The 8-allyl-3-methylflavone scaffold provides a modular platform for further diversification—via palladium-catalyzed cross-coupling at the terminal olefin, epoxidation, or dihydroxylation—enabling the construction of focused compound libraries. For medicinal chemistry teams building flavonoid-based screening collections, this compound offers a synthetically tractable core that can be elaborated into dozens of analogs without the need to re-establish the flavone nucleus de novo.

Quote Request

Request a Quote for 8-Allyl-3-methylflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.